

Erastin's Efficacy in System Xc- Inhibition: A Comparative Guide

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Compound of Interest

Compound Name: **Erastin**

Cat. No.: **B1684096**

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Erastin**'s performance in inhibiting the system Xc- cystine/glutamate antiporter, a critical pathway in ferroptosis. This analysis is supported by experimental data and detailed protocols for key assays.

Erastin has emerged as a potent and specific inhibitor of system Xc-, a disulfide-linked heterodimer responsible for the cellular uptake of cystine in exchange for glutamate. This inhibition leads to a cascade of events, including depletion of the antioxidant glutathione (GSH), accumulation of lipid reactive oxygen species (ROS), and ultimately, a form of iron-dependent cell death known as ferroptosis. Understanding the efficacy and mechanism of **Erastin** compared to other inhibitors is crucial for its application in cancer therapy and other research areas.

Performance Comparison of System Xc- Inhibitors

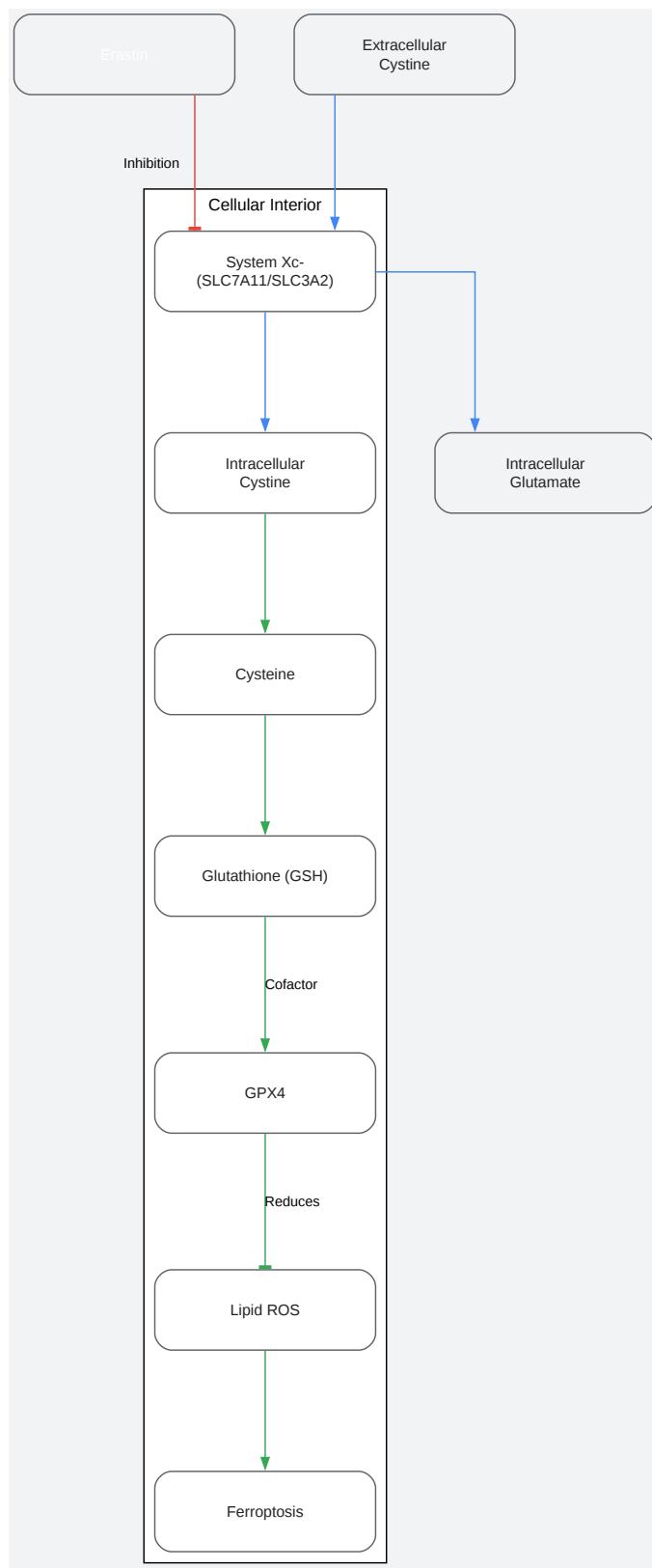
The inhibitory potency of **Erastin** against system Xc- has been evaluated in various cancer cell lines and compared with other known inhibitors, such as Sulfasalazine and Sorafenib. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Inhibitor	Cell Line	IC50 (μM)	Reference
Erastin	HT-1080	0.20	[1]
Calu-1	0.14	[1]	
HGC-27	14.39	[2]	
MM.1S	~15	[3]	
RPMI8226	~10	[3]	
Sulfasalazine	HT-1080	450	[1]
Calu-1	460	[1]	
Sorafenib	HepG2	~6	[4]
HuH-7	~6	[4]	

Note: The IC50 values for Sorafenib often reflect its multi-kinase inhibitory activity and not solely its effect on system Xc-. Some studies indicate that Sorafenib's inhibition of system Xc- is comparable to **Erastin** at similar concentrations (e.g., 2.5-5 μM)[\[5\]](#).

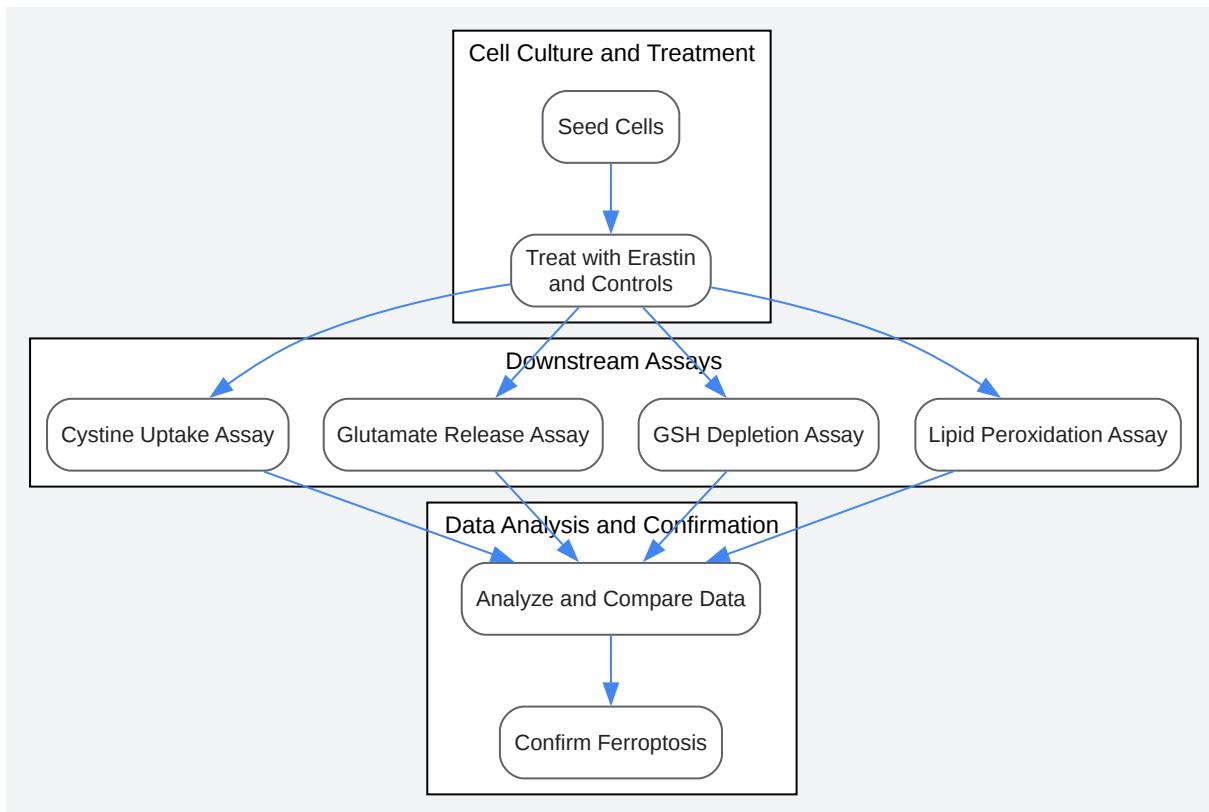
Signaling Pathway and Experimental Workflow

The inhibition of system Xc- by **Erastin** initiates a well-defined signaling pathway leading to ferroptosis. The following diagrams illustrate this pathway and a typical experimental workflow for confirming **Erastin**'s effect.



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Erastin-induced ferroptosis signaling pathway.



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References

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